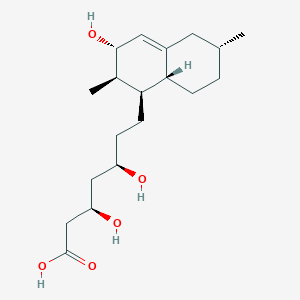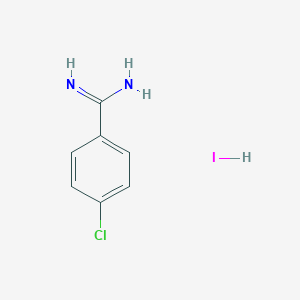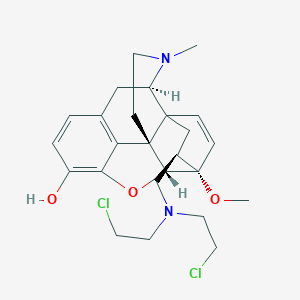
alpha-Cam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cam is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that has been developed through a complex synthesis method. Alpha-Cam is known for its ability to modulate the activity of certain enzymes and receptors in the body, which makes it a valuable tool for understanding the biochemical and physiological effects of these molecules.
Mecanismo De Acción
Alpha-Cam works by binding to specific enzymes and receptors in the body, which modulates their activity. It has been shown to bind to enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the body. Alpha-Cam has also been shown to bind to receptors such as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses in the body.
Efectos Bioquímicos Y Fisiológicos
Alpha-Cam has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the activity of certain enzymes and receptors, which can lead to increased neurotransmitter release and nerve impulse transmission. Alpha-Cam has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-Cam has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. It has a well-understood mechanism of action, which makes it a valuable tool for studying the effects of different molecules in the body. However, there are also some limitations to using alpha-Cam in lab experiments. It can be difficult to work with due to its complex synthesis method, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are several future directions for research on alpha-Cam. One area of research is to study its effects on different enzymes and receptors in the body. Another area of research is to study its effects on different diseases and conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, research could be done to optimize the synthesis method of alpha-Cam and to develop new analogs with improved properties.
Conclusion:
In conclusion, alpha-Cam is a valuable tool for scientific research due to its unique properties. It is a synthetic compound that has been developed through a complex synthesis method. Alpha-Cam has been used extensively in scientific research to study the mechanisms of action of different molecules and to understand the biochemical and physiological effects of these molecules. It has several advantages for lab experiments, but there are also some limitations to using alpha-Cam. There are several future directions for research on alpha-Cam, which could lead to new insights into the mechanisms of action of different molecules and the development of new treatments for various diseases and conditions.
Métodos De Síntesis
Alpha-Cam is a synthetic compound that is produced through a complex synthesis method. The synthesis method involves the use of various chemical reagents and catalysts to create the final product. The process of synthesizing alpha-Cam is time-consuming and requires a high level of expertise in organic chemistry. The final product is a white crystalline powder that is highly pure and stable.
Aplicaciones Científicas De Investigación
Alpha-Cam has been used extensively in scientific research due to its ability to modulate the activity of enzymes and receptors in the body. It has been used in various studies to understand the mechanisms of action of different molecules. Alpha-Cam has been used to study the effects of neurotransmitters, hormones, and other signaling molecules in the body. It has also been used to study the effects of drugs and other compounds on the body.
Propiedades
Número CAS |
114836-79-2 |
|---|---|
Nombre del producto |
alpha-Cam |
Fórmula molecular |
C25H32Cl2N2O3 |
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
(2S,6R,14R,15S,19R)-19-[bis(2-chloroethyl)aminomethyl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C25H32Cl2N2O3/c1-28-10-7-24-20-16-3-4-18(30)21(20)32-22(24)25(31-2)6-5-23(24,19(28)13-16)14-17(25)15-29(11-8-26)12-9-27/h3-6,17,19,22,30H,7-15H2,1-2H3/t17-,19-,22-,23?,24+,25+/m1/s1 |
Clave InChI |
FTKOCAZZFUDHDQ-OXLBYMFNSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@@]5(C=CC2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@@H]5CN(CCCl)CCCl)OC |
SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5CN(CCCl)CCCl)OC |
SMILES canónico |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5CN(CCCl)CCCl)OC |
Sinónimos |
7-bis(beta-chloroethyl)aminomethyl-6,14-endoethenotetrahydrooripavine alpha-CAM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





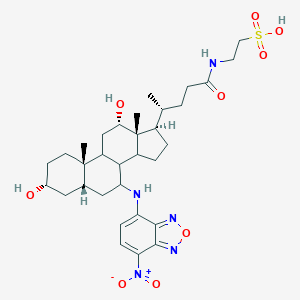
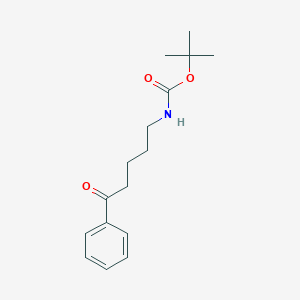

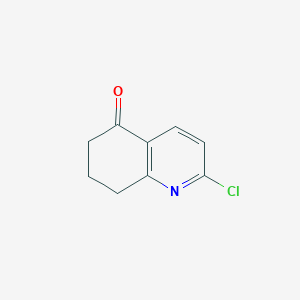

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)

